(4R)-4-[(3R,5S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
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Overview
Description
The compound (4R)-4-[(3R,5S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid is a complex organic molecule. It features a cyclopenta[a]phenanthrene core, which is a common structural motif in many biologically active steroids. The presence of multiple hydroxyl groups and deuterium atoms suggests its potential use in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler steroid precursors. The introduction of deuterium atoms can be achieved through deuterium exchange reactions, where hydrogen atoms are replaced by deuterium in the presence of a deuterium source such as deuterium oxide (D2O). The hydroxyl groups are introduced through selective hydroxylation reactions using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of deuterated reagents and catalysts would be essential to achieve the desired isotopic labeling.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to remove oxygen functionalities or to convert double bonds to single bonds. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The deuterium atoms can be replaced by other functional groups through nucleophilic substitution reactions. Reagents like sodium hydride (NaH) and alkyl halides are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce alkanes or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a labeled standard in mass spectrometry to study reaction mechanisms and to trace the fate of specific atoms in complex reactions.
Biology
In biological research, the compound can be used to study the metabolism of steroids and to investigate the role of specific hydroxyl groups in biological activity.
Medicine
In medicine, the compound may serve as a precursor for the synthesis of deuterated drugs, which often have improved pharmacokinetic properties due to the kinetic isotope effect.
Industry
In industrial applications, the compound can be used in the development of new materials with unique properties, such as increased stability or altered reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. The hydroxyl groups can form hydrogen bonds with proteins or nucleic acids, influencing their structure and function. The deuterium atoms can alter the rate of enzymatic reactions by changing the bond dissociation energies.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: Shares the cyclopenta[a]phenanthrene core but lacks the deuterium atoms and has different functional groups.
Testosterone: Another steroid with a similar core structure but different functional groups and no deuterium labeling.
Estradiol: A steroid hormone with a similar core but different hydroxylation pattern and no deuterium atoms.
Uniqueness
The presence of deuterium atoms in (4R)-4-[(3R,5S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid makes it unique compared to other steroids. This isotopic labeling can significantly alter its chemical and biological properties, making it a valuable tool in research and industrial applications.
Properties
Molecular Formula |
C24H40O5 |
---|---|
Molecular Weight |
413.6 g/mol |
IUPAC Name |
(4R)-4-[(3R,5S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18?,19?,20+,22?,23+,24-/m1/s1/i8D2,10D2,15D |
InChI Key |
BHQCQFFYRZLCQQ-QBERNLAISA-N |
Isomeric SMILES |
[2H][C@]1(C(C[C@]2([C@@H](C1([2H])[2H])CC(C3C2C[C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)O)C)O)O)C)([2H])[2H])O |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Origin of Product |
United States |
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